molecular formula C18H17N3O2 B3566994 2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide

2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B3566994
M. Wt: 307.3 g/mol
InChI Key: AXZSIHAPVWQAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide is a synthetic organic compound designed for research purposes, featuring an indole core linked to a pyridin-3-ylmethyl group via an acetamide bridge. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with significant biological activity . This specific analog includes a 3-acetyl substitution on the indole ring, a modification that can influence its electronic properties and interaction with biological targets. While direct biological data for this specific compound may be limited, its structural framework is closely related to several well-studied classes of bioactive molecules. Research Value and Potential Applications: Antiviral Research: Structurally similar 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives have been identified as potent inhibitors of viral replication. These compounds have demonstrated excellent activity against Respiratory Syncytial Virus (RSV) by targeting the replication/transcription stage or inhibiting membrane fusion . Furthermore, analogs from this chemical family have shown promising results against SARS-CoV-2 by specifically targeting the highly conserved RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle . Central Nervous System (CNS) Research: Indole-based compounds are extensively investigated for their potential in treating neurodegenerative diseases. Novel indole derivatives have been designed, synthesized, and evaluated as anti-Alzheimer's agents, demonstrating potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at nanomolar concentrations . The structural motifs present in this compound suggest potential relevance in this field of study. Anti-inflammatory Research: Indole derivatives are known to exhibit anti-inflammatory effects by modulating pathways such as NF-κB, leading to the suppression of pro-inflammatory cytokines like TNF-α and IL-1β . The molecular structure of this compound makes it a candidate for research in inflammatory models. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated safety data sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13(22)16-11-21(17-7-3-2-6-15(16)17)12-18(23)20-10-14-5-4-8-19-9-14/h2-9,11H,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZSIHAPVWQAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position.

    N-Alkylation: The acetylated indole is then subjected to N-alkylation with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, primarily attributed to its ability to intercalate with DNA. This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Research has indicated that derivatives of indole compounds often show significant activity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The triazolopyridine moiety of the compound suggests potential enzyme inhibition capabilities. Studies have shown that similar compounds can inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive or dysfunctional.

Antimicrobial Properties

Preliminary studies indicate that 2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide may possess antimicrobial properties. The structural characteristics of indole derivatives have been linked to antibacterial and antifungal activities, suggesting that this compound could be explored for use in developing new antimicrobial agents.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative : Utilizing Fischer indole synthesis.
  • Acetylation : Acetylating the indole derivative using acetic anhydride.
  • Triazolopyridine Formation : Cyclization of precursors to form the triazolopyridine moiety.
  • Coupling Reaction : Final coupling with a coupling agent such as EDCI.

These methods can be optimized for industrial production, focusing on yield improvement and environmental sustainability through greener solvents and continuous flow reactors.

Case Study: Anticancer Activity

A study conducted on various indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the importance of the indole structure in enhancing anticancer activity.

Case Study: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry outlined the enzyme inhibition properties of triazolopyridine derivatives, showcasing their effectiveness against specific kinases implicated in cancer progression. This suggests a parallel potential for our compound.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents on Indole N-Substituent logP Key Properties/Applications
Target Compound Likely C18H18N3O2 ~316.36* 3-Acetyl at 1-position Pyridin-3-ylmethyl ~2.5† N/A (inferred from analogs)
2-(1H-Indol-3-yl)-N-(pyridin-3-yl)acetamide C15H13N3O 251.29 1H-Indol-3-yl Pyridin-3-yl 2.137 Antioxidant potential
2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide Unreported Unreported 3-Acetyl at 1-position 4-Methoxyphenyl Unreported Structural analog with aryl substitution
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide C19H15N3O2 317.34 2-Oxobenzo[cd]indole Pyridin-3-ylmethyl Unreported Extended aromatic system; higher molecular weight
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-... Unreported Unreported 2-Methyl-1H-indol-3-yl Nitrophenylthio groups Unreported Melting points: 159–187°C; enantioselective synthesis
EMPA (from ) C23H25N3O3S ~435.53 N/A Complex pyridine-sulphonyl Unreported G-protein coupled receptor ligand

*Estimated based on structural analogs.
†Predicted using fragment-based logP calculations.

Key Structural Differences

  • Indole Substitution: The target compound’s 3-acetyl group at the 1-position distinguishes it from analogs like 2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide, which lacks acetyl substitution .
  • N-Substituent : The pyridin-3-ylmethyl group contrasts with simpler aryl groups (e.g., 4-methoxyphenyl in ). Pyridine derivatives often improve solubility and bioavailability compared to purely aromatic substituents.
  • Extended Systems : Compounds like 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide feature fused aromatic systems, increasing molecular weight and possibly π-π stacking interactions .

Physicochemical and Spectroscopic Comparisons

  • logP : The target compound’s predicted logP (~2.5) aligns with analogs like 2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide (logP 2.137), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
  • Thermal Stability : Melting points of indole-acetamide analogs range from 159–187°C , implying solid-state stability under standard conditions.

Biological Activity

2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol
  • CAS Number : Not specified in the provided sources.

The compound's biological activity is attributed to its structural components, particularly the indole and pyridine moieties. The indole structure is known for its ability to intercalate with DNA, which may lead to antitumor effects. Additionally, the pyridine component can interact with various enzymes, potentially inhibiting their activity .

Antioxidant Activity

Research indicates that derivatives of indole compounds exhibit significant antioxidant properties. In vitro studies have shown that certain indole derivatives can enhance heme oxygenase (HO) activity, which protects against oxidative stress by degrading heme into biliverdin, carbon monoxide, and free iron . The compound may share similar protective mechanisms due to its structural similarities.

Anticancer Potential

The anticancer activity of indole derivatives has been widely studied. For instance, compounds that include an indole structure have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that specific indole derivatives showed better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound's pyridine moiety suggests potential as an enzyme inhibitor. Research on related compounds has demonstrated that they can inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have shown promising results in inhibiting cholinesterase and monoamine oxidase B, which are critical in neurodegenerative diseases .

Case Studies

Study ReferenceBiological ActivityFindings
AntioxidantIndole derivatives enhanced HO activity, providing cytoprotection against oxidative stress.
AnticancerIndole derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells.
Enzyme InhibitionCompounds showed effective inhibition of PTGR2 with good selectivity and potency.

Q & A

Q. What are the standard synthetic routes for 2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide?

The synthesis typically involves multi-step reactions, leveraging indole and pyridine precursors. A common approach includes:

  • Step 1 : Acetylation of indole at the 3-position using acetyl chloride under basic conditions.
  • Step 2 : Alkylation with a pyridinylmethyl group via nucleophilic substitution, often employing potassium carbonate as a base in DMF at 80–100°C.
  • Step 3 : Amidation using coupling reagents like EDCI/HOBt to attach the acetamide moiety.
    Yield optimization requires inert atmosphere conditions and purification via column chromatography .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) to confirm substituent positions. For example, acetyl protons typically appear at δ 2.3–2.5 ppm, while indole NH resonates near δ 9.5–10.0 ppm .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) appear at ~1650–1750 cm1^{-1}, and amide N-H at ~3200–3350 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 336.15).

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or acetyltransferases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediate stability. For example:

  • Reaction Path Search : Identify energy barriers for acetylation steps using Gaussian 15.
  • Solvent Effects : COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that lower activation energy.
    Experimental validation via kinetic studies (e.g., in situ IR monitoring) refines computational predictions .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines, passage numbers, and incubation times.
  • Metabolic Stability Testing : Incubate with liver microsomes to assess compound degradation.
  • Structural Analog Comparison : Compare with pyridinyl-indole derivatives (e.g., N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide) to isolate substituent effects .

Q. What strategies enhance selectivity in target binding?

To minimize off-target effects:

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB 1ATP for kinases).
  • SAR Studies : Modify substituents (e.g., replacing acetyl with trifluoroacetyl) and measure binding affinity via SPR or ITC.
  • Crystallography : Co-crystallize with target proteins (e.g., CDK2) to identify critical hydrogen bonds .

Methodological Tables

Q. Table 1. Key 1H^1H NMR Peaks for Structural Analogues

Proton EnvironmentChemical Shift (δ, ppm)Reference Compound
Indole NH9.6–10.0N-(1-Butyl-2-formyl-1H-indol-3-yl)acetamide
Acetyl CH3_32.28N-(1-butyl-3-formyl-1H-indol-2-yl)acetamide
Pyridinyl CH7.2–8.1N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolution
Low Amidation YieldUse HATU instead of EDCI; optimize stoichiometry (1.2:1 amine:acyl chloride)
Indole Ring DecompositionReplace DMF with DMA under nitrogen; reduce reaction temperature to 60°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-Acetyl-indol-1-yl)-N-pyridin-3-ylmethyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.